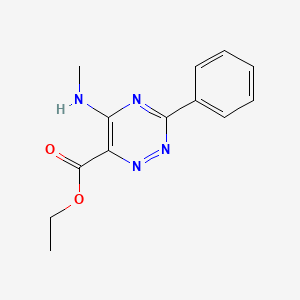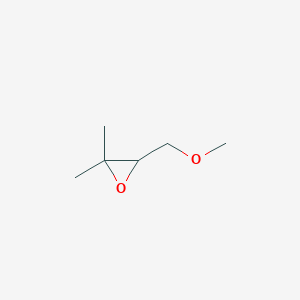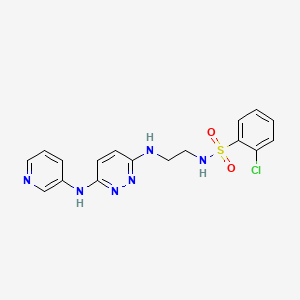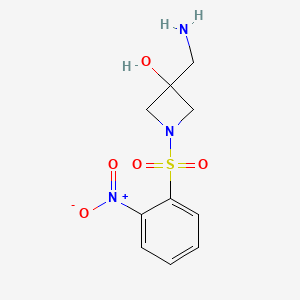![molecular formula C19H26N4O B2534170 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 1170932-82-7](/img/structure/B2534170.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzimidazole, a piperazine, and a cyclohexyl group. Benzimidazole is a heterocyclic aromatic organic compound and is an important pharmacophore in drug discovery . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms, and it’s often used in the synthesis of pharmaceuticals. The cyclohexyl group is a cycloalkane with the formula C6H11, derived from cyclohexane by removal of a hydrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group would contribute an aromatic ring structure, while the piperazine would add a cyclic amine structure. The cyclohexyl group would add a cycloalkane ring. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, piperazine, and cyclohexyl groups. Benzimidazoles are known to participate in a variety of chemical reactions . Piperazines can act as bidentate ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general properties can be inferred from the groups present. For example, benzimidazoles are generally stable and have high melting points . Piperazines are usually solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of research efforts in synthetic chemistry aimed at creating novel molecules with potential applications in medicine and materials science. For instance, studies have explored the synthesis of related piperazine and benzimidazole derivatives, showcasing methodologies that could be adapted for the synthesis of complex molecules including "(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone". These synthetic routes are critical for developing new pharmacologically active compounds or materials with unique properties (Sañudo et al., 2006), (Patel, Karkhanis, & Patel, 2019).
Biological Evaluation
Certain derivatives closely related to this compound have been synthesized and evaluated for their biological activities. For example, some piperazine derivatives are investigated for anti-inflammatory properties, providing a foundation for further exploration of related compounds in therapeutic applications (Patel, Karkhanis, & Patel, 2019). Another study identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, suggesting potential applications in combating tuberculosis (Pancholia et al., 2016).
Antimicrobial Activity
Synthetic efforts have also focused on creating piperazine and benzimidazole derivatives with antimicrobial properties. These studies demonstrate the versatility of these chemical frameworks in generating compounds with significant biological activities, including antibacterial and antifungal effects, highlighting the potential for the development of new antimicrobial agents (Gan, Fang, & Zhou, 2010), (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Benzodiazoles
are a class of organic compounds containing a benzene ring fused to a diazole ring . They are known to have diverse biological activities and are found in many important synthetic drug molecules . For example, benzimidazole derivatives have been reported to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Piperazines
are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group. This class of compounds is characterized by its typical reaction with acids to form salts, and with bases to form bases, which makes them amphoteric. Piperazine derivatives have been found to exhibit significant biological activity, which makes them suitable for pharmaceutical applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(15-6-2-1-3-7-15)23-12-10-22(11-13-23)14-18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPWUGGVDCMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)
methanone](/img/structure/B2534088.png)


![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)


![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)
![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)



![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)
